2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 25672-31-5
VCID: VC2336596
InChI: InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
SMILES: COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-]
Molecular Formula: C10H9NO7
Molecular Weight: 255.18 g/mol

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

CAS No.: 25672-31-5

Cat. No.: VC2336596

Molecular Formula: C10H9NO7

Molecular Weight: 255.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid - 25672-31-5

Specification

CAS No. 25672-31-5
Molecular Formula C10H9NO7
Molecular Weight 255.18 g/mol
IUPAC Name 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid
Standard InChI InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Standard InChI Key OJPOLKGDNZXQPS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-]
Canonical SMILES COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid features multiple functional groups that contribute to its chemical reactivity and biological properties. The structure can be analyzed as follows:

  • A phenoxy core with three key substituents: a formyl group at position 2, a methoxy group at position 6, and a nitro group at position 4

  • An acetic acid moiety connected via an ether linkage

  • Multiple functional groups creating a unique electronic distribution across the molecule

The presence of both electron-withdrawing groups (nitro, formyl) and electron-donating groups (methoxy) creates an electronically diverse molecule with potential for various chemical interactions.

Physical and Chemical Properties

While specific experimental data on this compound is limited in the provided sources, its properties can be reasonably predicted based on its structural features:

Table 1: Predicted Physical Properties of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

PropertyPredicted Value/CharacteristicBasis for Prediction
AppearanceCrystalline solidCommon for similar aromatic compounds
SolubilityModerately soluble in polar organic solvents; limited water solubilityPresence of polar functional groups balanced with aromatic character
Melting PointLikely >150°CBased on similar nitro-substituted aromatic compounds
StabilitySensitive to strong oxidizing/reducing agentsPresence of oxidizable formyl group and reducible nitro group
pKa~3.5-4.5Typical range for phenoxyacetic acids

Reactivity Profile

The multiple functional groups in 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid create diverse reactivity patterns:

  • Carboxylic Acid Moiety: Participates in typical carboxylic acid reactions including esterification, amidation, and salt formation

  • Formyl Group: Susceptible to oxidation, reduction, and nucleophilic addition reactions

  • Nitro Group: Can undergo reduction to form corresponding amines

  • Methoxy Group: Relatively stable but can be cleaved under specific conditions

  • Aromatic Ring: May undergo electrophilic aromatic substitution, though reactivity is influenced by existing substituents

Synthesis Methods

Optimization Considerations

For laboratory and industrial synthesis, several factors require optimization:

Table 2: Key Synthesis Optimization Parameters

ParameterConsiderationsImpact on Synthesis
Temperature ControlCritical during nitration and formylationPrevents side reactions and improves selectivity
Solvent SelectionPolar aprotic solvents often preferred for alkylationEnhances nucleophilicity of phenoxide intermediates
Reaction SequenceOrder of introducing functional groupsAvoids incompatible reaction conditions
Purification MethodsColumn chromatography, recrystallizationRemoves structurally similar byproducts
Scale-up FactorsHeat transfer, mixing efficiencyEnsures consistent quality in larger batches

Biological Activity

Structure-Activity Relationships

The biological activity of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid and its derivatives is likely influenced by specific structural features:

Table 3: Structure-Activity Relationship Factors

Structural FeaturePotential Contribution to Activity
Nitro Group PositionInfluences electronic distribution and target binding
Methoxy GroupMay enhance membrane penetration and target interaction
Formyl GroupProvides hydrogen bond acceptor site for target binding
Acetic Acid Chain LengthAffects spatial arrangement and binding pocket fit

Similar compounds with propanoic acid moieties instead of acetic acid (such as 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid) have shown antimicrobial and anti-inflammatory properties, suggesting the core nitrophenoxy structure contributes significantly to biological activity.

Research Applications

Methodological Applications in Research

Beyond direct pharmaceutical use, this compound may serve various research purposes:

  • Probe for Studying Bacterial Mechanisms: To investigate specific bacterial targets or pathways

  • Standard in Antimicrobial Screening: As a reference compound in assays evaluating new antimicrobial candidates

  • Chemical Biology Tool: To explore structure-activity relationships in protein-ligand interactions

Comparative Analysis

Relationship to Similar Compounds

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid shares structural similarities with several compounds of research interest:

Table 4: Comparison with Structurally Related Compounds

CompoundStructural DifferenceComparative Notes
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acidContains propanoic instead of acetic acid moietyHas documented antimicrobial and anti-inflammatory activities
2-(2-Methoxy-4-nitrophenoxy)acetic acidLacks the formyl groupLikely has different electronic distribution and hydrogen bonding capacity
2-(4-Nitrophenoxy)acetic acidLacks both formyl and methoxy groupsSimpler structure with potentially different biological activity profile

Advantages and Limitations

The unique structural features of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid confer both advantages and limitations:

Advantages:

  • Multiple functional groups provide diverse chemical handles for derivatization

  • Potential selective biological activity due to unique structural arrangement

  • Possibility for targeted modifications to enhance specific properties

Limitations:

  • Complex synthesis may present scale-up challenges

  • Multiple functional groups increase potential for side reactions

  • Formyl group susceptibility to oxidation may create stability concerns

Future Research Directions

Several promising research avenues for 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid include:

  • Comprehensive antimicrobial spectrum characterization against diverse bacterial strains

  • Mechanistic studies to determine precise molecular targets and mode of action

  • Structural modification to enhance potency, selectivity, or pharmacokinetic properties

  • Investigation of potential synergistic effects with established antibiotics

  • Exploration of non-antimicrobial applications based on its diverse chemical functionality

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